Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic pyrrole derivative featuring a fused furo[2,3-c]pyrrole scaffold. Key structural elements include:
- tert-Butyl carbamate at position 5, providing steric protection and metabolic stability.
- Benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at position 2, enabling selective deprotection for further functionalization.
- Racemic configuration due to the absence of stereochemical control during synthesis.
This compound serves as a critical intermediate in medicinal chemistry, particularly for developing protease inhibitors or G protein-coupled receptor (GPCR) modulators .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl (2R,3aS,6aR)-2-(phenylmethoxycarbonylaminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-16(26-17(15)12-22)10-21-18(23)25-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)/t15-,16+,17-/m0/s1 |
InChI Key |
FJWIJNWULWSJNU-BBWFWOEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@H]2C1)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydrofuro[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor to form the tetrahydrofuro[2,3-c]pyrrole ring system.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through a reaction with benzyl chloroformate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound demonstrates notable activity as a potential drug candidate due to its structural features that allow for interaction with biological targets. Its furo-pyrrole backbone is characteristic of several biologically active molecules, including those involved in neuropharmacology and cancer treatment.
Neuropharmacological Applications
Research indicates that compounds similar to Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate may exhibit neuroprotective properties. Studies have shown that derivatives of pyrrole can modulate neurotransmitter systems and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Anticancer Activity
The pyrrole moiety is well-documented for its anticancer properties. Preliminary studies suggest that Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate could inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into its structure-activity relationship (SAR) could yield insights into optimizing its efficacy against various cancer cell lines.
Drug Development
The synthesis of Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been explored using various methodologies that emphasize stereoselectivity and yield optimization. The compound's synthesis involves complex reactions such as palladium-catalyzed carboamination and other coupling reactions that are crucial for developing efficient synthetic routes for pharmaceutical applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the protection of functional groups and selective reactions to build the desired furo-pyrrole framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized product.
Biological Research
In addition to its medicinal applications, Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate serves as a valuable tool in biological research.
Mechanistic Studies
The compound can be utilized in mechanistic studies to understand its interaction with specific receptors or enzymes involved in metabolic pathways. This knowledge can aid in elucidating the roles of similar compounds in biological systems and their potential therapeutic effects.
Target Identification
Using high-throughput screening methods, Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate may help identify novel biological targets for drug development. Its unique structure allows researchers to probe various signaling pathways and cellular mechanisms.
Mechanism of Action
The mechanism of action of Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the tetrahydrofuro[2,3-c]pyrrole core can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Furo[2,3-c]pyrrole Cores
Key Observations :
Pyrrolo[3,4-c]pyrrole and Cyclopenta[c]pyrrole Derivatives
Key Observations :
Biological Activity
Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with potential biological applications. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 376.450 g/mol
- CAS Number : 2177263-36-2
This compound features a tetrahydrofuro-pyrrole core, which is significant for its biological activity. The presence of the benzyloxycarbonyl and tert-butyl groups enhances its solubility and stability.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Tetrahydrofuro-Pyrrole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the tert-butyl and benzyloxycarbonyl groups is performed via various functional group transformations.
- Purification : Techniques such as chromatography are employed to purify the final product.
The biological activity of Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of autotaxin (ATX), an enzyme implicated in numerous pathological conditions including cancer and inflammation .
Antimicrobial Activity
Research indicates that compounds similar to Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibit significant antimicrobial properties. A study focused on benzothiazole derivatives demonstrated that such compounds could effectively inhibit bacterial growth through their conjugated systems .
Case Studies
- Inhibition of Autotaxin : A study highlighted the effectiveness of similar compounds in inhibiting ATX activity in vitro. The results showed a dose-dependent response with IC50 values indicating potent inhibition at low concentrations .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related furo-pyrrole derivatives against various pathogens. The results indicated that these compounds displayed a broad spectrum of activity, particularly against Gram-positive bacteria .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 376.450 g/mol |
| CAS Number | 2177263-36-2 |
| Biological Target | Autotaxin |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
